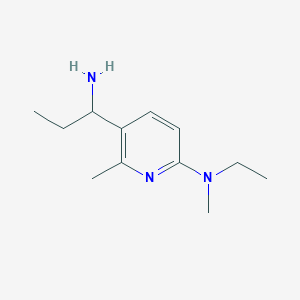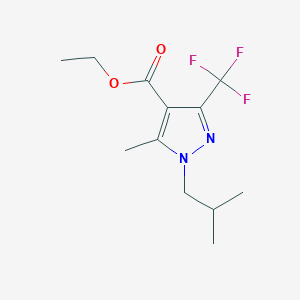
2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde is an organic compound that features a pyrazole ring attached to a benzaldehyde moiety through a methoxy linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde typically involves the reaction of 4,6-dimethyl-2-hydroxybenzaldehyde with 1H-pyrazole in the presence of a suitable base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The methoxy group is introduced through a methylation step using methyl iodide or dimethyl sulfate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzoic acid.
Reduction: 2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism by which 2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to modulate their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
類似化合物との比較
Similar Compounds
5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde: Similar structure with a methoxy group at a different position.
2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde: Similar structure with a methyl group instead of a methoxy group.
2-(1H-Pyrazol-1-yl)benzaldehyde: Lacks the methoxy and dimethyl groups.
Uniqueness
2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde is unique due to the presence of both the methoxy and dimethyl groups, which can influence its chemical reactivity and biological activity. These functional groups can also affect the compound’s solubility and overall stability, making it distinct from its analogs.
特性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
2,4-dimethyl-6-(pyrazol-1-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C13H14N2O2/c1-10-6-11(2)12(8-16)13(7-10)17-9-15-5-3-4-14-15/h3-8H,9H2,1-2H3 |
InChIキー |
AHJGFEFTFUYXJY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)OCN2C=CC=N2)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




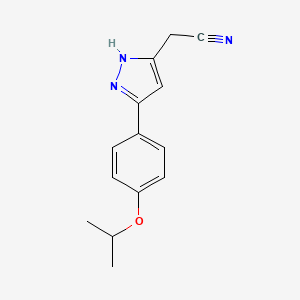
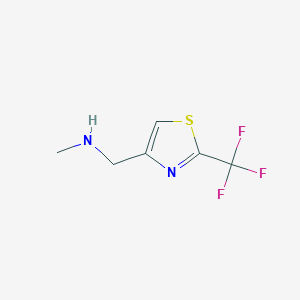
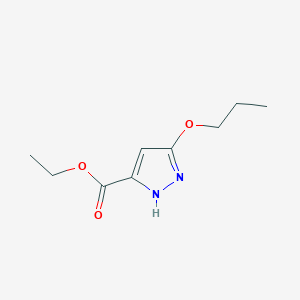


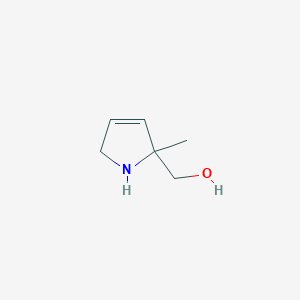

![6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11803667.png)

